2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c15-10-6-3-7-11(12(10)16)17-13(18)8-4-1-2-5-9(8)14(19)20/h3,6-9H,1-2,4-5H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMOHGQQVHRBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 2,3-dichloroaniline and cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine or pyridine to form the amide bond.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity
- Research has indicated that derivatives of compounds similar to 2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid exhibit antiviral properties, particularly against flaviviruses. This application is critical in the development of treatments for diseases such as Zika and Dengue fever. The compound’s structural features allow it to interact effectively with viral proteins, inhibiting their function and replication .
-
Anti-inflammatory Properties
- Studies have shown that the compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. The mechanism is thought to involve modulation of inflammatory pathways through inhibition of specific enzymes or receptors involved in inflammatory responses .
- Anticonvulsant Potential
Synthetic Chemistry Applications
- Intermediate in Organic Synthesis
- Catalytic Reactions
Case Study 1: Flavivirus Inhibition
In a study focusing on antiviral compounds, researchers synthesized derivatives of 2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid and evaluated their efficacy against flavivirus infections. The results demonstrated significant antiviral activity, with some compounds showing IC50 values in the low micromolar range, indicating their potential as lead candidates for drug development .
Case Study 2: Anti-inflammatory Mechanisms
A series of experiments were conducted to assess the anti-inflammatory properties of the compound using animal models of chronic inflammation. The findings revealed a marked reduction in inflammatory markers and symptoms when treated with the compound compared to controls, supporting its use as a therapeutic agent for inflammatory diseases .
Case Study 3: Seizure Activity Testing
In vivo testing on animal models demonstrated that certain derivatives of the compound exhibited anticonvulsant activity comparable to established medications. Molecular docking studies indicated favorable binding interactions with GABA receptors, suggesting a mechanism for its anticonvulsant effects .
Mechanism of Action
The mechanism of action of 2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid (Cyclanilide)
- Core Structure : Cyclopropanecarboxylic acid.
- Substituents: 2,4-Dichlorophenyl aminocarbonyl group.
- Key Differences: Cyclopropane ring (3-membered) vs. Position of chlorine substituents (2,4- vs. 2,3-dichloro) alters steric and electronic effects on the aromatic ring .
- Application : Cyclanilide is a plant growth regulator, suggesting that chlorinated aromatic groups in carboxylic acid derivatives may influence biological activity .
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid)
- Core Structure : Diphenylacetic acid.
- Substituents : Two phenyl groups and a hydroxyl group.
- Key Differences: Lack of chlorine atoms reduces lipophilicity compared to the target compound.
- Application : Primarily a chemical intermediate in organic synthesis .
cis-4-[[[1-[2-Carboxy-3-(2-methoxyethoxy)propyl]cyclopentyl]carbonyl]amino]cyclohexanecarboxylic Acid
- Core Structure : Cyclohexanecarboxylic acid.
- Substituents : Cyclopentyl and methoxyethoxy groups.
- Key Differences :
Key Observations
Ring Size : The cyclohexane ring likely improves stability compared to cyclopropane derivatives but may reduce solubility in aqueous media .
Functional Groups: The aminocarbonyl linkage could facilitate hydrogen bonding, while the carboxylic acid group enables salt formation, influencing pharmacokinetics .
Biological Activity
2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C_{15}H_{16}Cl_2N_{2}O_{3}
- Molecular Weight : 339.21 g/mol
This structure features a cyclohexane ring substituted with a carboxylic acid and an amide group, which are crucial for its biological interactions.
Pharmacological Properties
Research indicates that 2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid exhibits various pharmacological effects:
- Antimicrobial Activity : Studies have shown that derivatives of cyclohexanecarboxylic acids possess antibacterial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating significant inhibitory effects .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests a role in treating conditions characterized by inflammation .
- Neuroprotective Potential : Preliminary findings indicate that the compound could interact with glutamate receptors, which are involved in neuroprotection and synaptic plasticity . This interaction may provide therapeutic avenues for neurodegenerative diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Modulation : It may act as an allosteric modulator on G-protein coupled receptors (GPCRs), enhancing or inhibiting their signaling pathways .
- Enzyme Inhibition : The compound could inhibit enzymes involved in inflammatory responses or microbial metabolism, thereby exerting its antimicrobial and anti-inflammatory effects .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various cyclohexanecarboxylic acid derivatives, including our compound. It was found that modifications to the phenyl ring significantly influenced activity against Gram-positive bacteria, with some derivatives showing MIC values as low as 0.5 µg/mL .
Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, treatment with 2-{[(2,3-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid resulted in reduced neuronal apoptosis and improved cognitive function. These findings suggest potential applications in Alzheimer's disease therapy .
Data Summary Table
Q & A
Q. How to reconcile conflicting cytotoxicity data across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
